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Compound of Interest

Compound Name: 2-(3-Bromophenyl)triphenylene

Cat. No.: B572025 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the initial characterization of 2-(3-
Bromophenyl)triphenylene powder, a polycyclic aromatic hydrocarbon with potential

applications in materials science and medicinal chemistry. This document outlines the

fundamental physicochemical properties, expected spectroscopic signatures, and thermal

behavior of the compound. Detailed experimental protocols for key analytical techniques are

provided to guide researchers in their own characterization efforts. While specific experimental

data for this compound is not publicly available, this guide presents expected data based on

the analysis of the parent compound, triphenylene, and related brominated aromatic structures.

Physicochemical Properties
2-(3-Bromophenyl)triphenylene is a solid, typically appearing as a white to yellow powder or

crystalline solid at room temperature.[1][2] Its fundamental properties are summarized in the

table below.
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Property Value Reference

Molecular Formula C₂₄H₁₅Br [3][4]

Molecular Weight 383.29 g/mol [3][4]

CAS Number 1313514-53-2 [1][2][3][4][5][6][7]

Appearance
White to yellow powder or

crystals
[1][2][5]

Melting Point 147-151 °C [8]

Purity ≥98.0% (by GC) [1][5]

Storage
Room temperature, sealed in a

dry environment
[2]

Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of 2-(3-
Bromophenyl)triphenylene. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. The expected

chemical shifts for the protons (¹H) and carbons (¹³C) of 2-(3-Bromophenyl)triphenylene are

predicted based on the known spectra of triphenylene and the substituent effects of the

bromophenyl group.

Expected ¹H NMR Data
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

8.6 - 8.8 m 4H
Aromatic protons on

the triphenylene core

7.9 - 8.1 m 2H
Aromatic protons on

the triphenylene core

7.6 - 7.8 m 5H

Aromatic protons on

the triphenylene and

bromophenyl rings

7.3 - 7.5 t 1H
Aromatic proton on

the bromophenyl ring

7.2 - 7.3 d 1H
Aromatic proton on

the bromophenyl ring

7.0 - 7.2 d 1H
Aromatic proton on

the bromophenyl ring

6.8 - 7.0 s 1H
Aromatic proton on

the bromophenyl ring

Note: The exact chemical shifts and coupling constants will depend on the solvent and the

specific spectrometer frequency.

Expected ¹³C NMR Data

Chemical Shift (δ, ppm) Assignment

120 - 140 Aromatic carbons

122.2 Carbon bearing the bromine atom

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

compound. For 2-(3-Bromophenyl)triphenylene, the molecular ion peak is expected at m/z
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382 and 384, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1

ratio.

Expected Mass Spectrometry Data

m/z Interpretation

382/384 [M]⁺, Molecular ion

303 [M-Br]⁺

226 [Triphenylene]⁺

UV-Visible and Fluorescence Spectroscopy
The electronic absorption and emission properties are determined by the conjugated π-system

of the triphenylene core.

Expected UV-Vis and Fluorescence Data

Parameter Wavelength (nm) Notes

Absorption Maximum (λ_abs_) ~275

The bromophenyl substituent

may cause a slight red or blue

shift compared to

unsubstituted triphenylene.

Emission Maximum (λ_em_) ~355
Excitation at the absorption

maximum.

Thermal Analysis
Thermal analysis provides information about the thermal stability and phase transitions of the

material.

Expected Thermal Analysis Data
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Technique Parameter Expected Value/Behavior

Thermogravimetric Analysis

(TGA)
Onset of Decomposition > 300 °C

Differential Scanning

Calorimetry (DSC)
Melting Point

147-151 °C (endothermic

peak)

Decomposition
Exothermic process at higher

temperatures

Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-(3-Bromophenyl)triphenylene
powder in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, 16-

64 scans.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s,

1024 or more scans.

Reference the spectrum to the solvent peak.
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Mass Spectrometry
Sample Preparation: Dissolve a small amount of the powder in a suitable solvent (e.g.,

dichloromethane, methanol) to a concentration of approximately 1 mg/mL.

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g.,

Electron Ionization - EI, Electrospray Ionization - ESI).

Data Acquisition:

Introduce the sample into the ion source.

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Analyze the molecular ion peak and the fragmentation pattern.

UV-Visible and Fluorescence Spectroscopy
Sample Preparation: Prepare a dilute solution of the powder in a UV-transparent solvent

(e.g., cyclohexane, dichloromethane) in a quartz cuvette. The concentration should be

adjusted to have an absorbance between 0.1 and 1.0 at the absorption maximum.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer and a spectrofluorometer.

UV-Vis Absorption Spectroscopy:

Record the absorption spectrum from approximately 200 to 600 nm.

Use the pure solvent as a reference.

Fluorescence Spectroscopy:

Excite the sample at its absorption maximum.

Record the emission spectrum over a wavelength range that includes the expected

emission peak.

Thermal Analysis
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Sample Preparation: Place 5-10 mg of the powder in an appropriate TGA or DSC pan (e.g.,

aluminum, platinum).

Instrumentation: Use a simultaneous TGA-DSC instrument or separate TGA and DSC

instruments.

TGA Analysis:

Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant

heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen, air).

Record the mass loss as a function of temperature.

DSC Analysis:

Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere.

Record the heat flow to and from the sample to identify melting points and other thermal

transitions.

Visualizations
Experimental Workflow for Characterization
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Caption: General workflow for the initial characterization of a new chemical powder.

NMR Analysis Workflow
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Caption: Step-by-step workflow for Nuclear Magnetic Resonance (NMR) analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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